molecular formula C14H15FN4 B2996456 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine CAS No. 2380100-52-5

1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine

Número de catálogo B2996456
Número CAS: 2380100-52-5
Peso molecular: 258.3
Clave InChI: NRSRFXQBFBTGLM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine, also known as AZD6738, is a small molecule inhibitor that has been developed as a potential cancer therapy. It is a potent and selective inhibitor of the enzyme ataxia-telangiectasia and Rad3-related protein (ATR), which plays a key role in the DNA damage response pathway.

Mecanismo De Acción

1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine works by inhibiting the ATR kinase, which is a key mediator of the DNA damage response pathway. ATR is activated in response to DNA damage, and it plays a critical role in preventing the replication of damaged DNA. By inhibiting ATR, 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine can induce DNA damage and cell death in cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine has been shown to induce DNA damage and cell death in a variety of cancer cell lines, including those that are resistant to chemotherapy and radiation therapy. It has also been shown to enhance the efficacy of these therapies in preclinical models. In addition, 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine has been shown to have a favorable safety profile in both preclinical and clinical studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine in lab experiments is that it is a highly selective inhibitor of ATR, which reduces the risk of off-target effects. Another advantage is that it has been extensively studied in preclinical models, which provides a wealth of data on its efficacy and safety. However, one limitation is that it is still in the early stages of clinical development, and its long-term safety and efficacy in humans is not yet fully understood.

Direcciones Futuras

There are several potential future directions for research on 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine. One area of focus could be on identifying biomarkers that can predict response to treatment with 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine. Another area of focus could be on developing combination therapies that can enhance the efficacy of 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine in specific types of cancer. Finally, future studies could focus on optimizing the dosing and scheduling of 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine to maximize its therapeutic potential.

Métodos De Síntesis

The synthesis of 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine involves a multi-step process that starts with the reaction of 5-fluoro-6-phenylpyrimidin-4-amine with N-methylazetidin-3-ol in the presence of a base. This is followed by several purification steps, including column chromatography and recrystallization, to obtain the final product in high purity and yield.

Aplicaciones Científicas De Investigación

1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. It has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting the DNA damage response pathway, which is often upregulated in cancer cells. 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine has also been shown to have synergistic effects with other targeted therapies, such as PARP inhibitors and checkpoint inhibitors.

Propiedades

IUPAC Name

1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4/c1-16-11-7-19(8-11)14-12(15)13(17-9-18-14)10-5-3-2-4-6-10/h2-6,9,11,16H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSRFXQBFBTGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CN(C1)C2=NC=NC(=C2F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.